molecular formula C8H5BrO B040398 7-Bromobenzofuran CAS No. 133720-60-2

7-Bromobenzofuran

Cat. No.: B040398
CAS No.: 133720-60-2
M. Wt: 197.03 g/mol
InChI Key: GPZPQJITKRSVQJ-UHFFFAOYSA-N
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Description

7-Bromobenzofuran is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The bromine atom at the 7th position of the benzofuran ring gives this compound its unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Bromobenzofuran can be synthesized through several methods. One common approach involves the bromination of benzofuran. This process typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the benzofuran ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and cost-effective methods. For instance, the use of catalytic processes and optimized reaction conditions can enhance yield and reduce production costs. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 7-Bromobenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The benzofuran ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofurans, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

7-Bromobenzofuran has several applications in scientific research:

Comparison with Similar Compounds

    Benzofuran: The parent compound without the bromine substitution.

    2-Bromobenzofuran: Another brominated derivative with the bromine atom at the 2nd position.

    5-Bromobenzofuran: A brominated derivative with the bromine atom at the 5th position.

Uniqueness of 7-Bromobenzofuran: The position of the bromine atom at the 7th position of the benzofuran ring imparts unique chemical and biological properties to this compound.

Properties

IUPAC Name

7-bromo-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZPQJITKRSVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90908829
Record name 7-Bromo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104155-12-6, 133720-60-2
Record name Benzofuran, bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Bromo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1-benzofuran
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of potassium carbonate (50.0 g, 362 mmol) in 100 ml of DMF was added sequentially with 2-bromophenol (20.6 g, 120 mmol) and bromoacetaldehyde dimethyl acetal (20.2 g, 120 mmol) and stirred at 95° C. for 15 hours. The reaction solution was concentrated, liquid separation was carried out with ethyl acetate-water, the organic layer was sequentially washed with an aqueous solution of 1M-sodium hydroxide and saturated sodium chloride water, and dried with anhydrous magnesium sulfate. The residue obtained by concentration was dissolved in 200 ml of chlorobenzene, added at room temperature to a solution comprising diphosphorus pentoxide (8.07 g, 56.8 mmol) and 85% phosphoric acid (27 ml), which was stirred at 95° C. for 15 hours. After cooling to room temperature, the mixture was poured over ice water, stirred, and then extracted with dichloromethane. The organic layer was washed with saturated sodium chloride water and dried with anhydrous magnesium sulfate. The residue obtained by concentration was purified by silica gel chromatography (100% hexane) to obtain an oily product (10.4 g, 47%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
8.07 g
Type
reactant
Reaction Step Three
Quantity
27 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
47%

Synthesis routes and methods II

Procedure details

A stirred mixture of polyphosphoric acid (˜5 g) and chlorobenzene (8 mL) was heated at reflux and a solution of 1-(2,2-diethoxyethoxy)-2-bromobenzene (2.62 g, 9.0 mmol) in chlorobenzene (3 mL) was added dropwise over 10 min. The mixture was heated at reflux for 1.5 h. The mixture was allowed to cool to rt and 1M aq NaOH (20 mL) was added, followed by ether (175 mL). The mixture was washed with water (2×20 mL) and brine (20 mL), and dried over MgSO4. Evaporation of the solvent left a residue which was purified by a chromatography on a 140-g silica cartridge eluted with hexanes and a 0-10% EtOAc in hexanes gradient. Appropriate fractions were pooled and concentrated to afford 7-bromobenzofuran (0.65 g, 38% from 2-bromophenol) as a clear colorless oil.
[Compound]
Name
polyphosphoric acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
175 mL
Type
reactant
Reaction Step Four
Yield
38%

Synthesis routes and methods III

Procedure details

A mixture of phosphorus pentoxide (19.3 g) and phosphoric acid (64 ml, 85%) was added carefully to a stirred solution of 2-(2-bromophenoxy)acetaldehyde dimethyl acetal (69.6 g) in chlorobenzene (450 ml) at ambient temperature under nitrogen. The mixture was then heated under reflux for 20 hours, cooled and poured into ice/water (500 ml). The aqueous layer was separated and washed with dichloromethane (2×250 ml). The combined organic extracts were washed with brine (400 ml), dried (MgSO4), and the solvent removed in vacuo. The residue was purified by flash column chromatography over silica using a 1:49 mixture of ether and petroleum ether (b.p. 60-80° C.) as the eluant, followed by distillation to give 7-bromobenzo[b]furan (30.3 g) as a clear oil, b.p. 66-68° C. at 0.93 mbar.
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
69.6 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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